1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two hydroxyphenyl groups and a chloro substituent at the 5-position of one aromatic ring. Chalcones, α,β-unsaturated ketones, are recognized for their structural versatility, enabling diverse applications in nonlinear optics (NLO), pharmaceuticals, and materials science. This compound’s synthesis typically involves Claisen-Schmidt condensation, as seen in related derivatives . Its structural features—hydroxyl and chloro groups—impart distinct electronic and steric properties, influencing reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-6-8-15(19)12(9-11)14(18)7-5-10-3-1-2-4-13(10)17/h1-9,17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKSXJSJFXQLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90821600 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90821600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-18-5 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90821600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction involving the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated or dechlorinated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Hydroxylated derivatives and dechlorinated compounds.
Substitution Products: Brominated, nitro-substituted, and other functionalized derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one has found applications in various fields of scientific research, including:
Chemistry: The compound serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Thermal Stability
(E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one :
Replacing the 5-chloro group with a 4-methoxy substituent enhances thermal stability. Derivative thermal analysis (DTA) under oxygen and nitrogen revealed distinct decomposition pathways, with higher stability in nitrogen due to reduced oxidative degradation . This contrasts with the target compound, where the electron-withdrawing chloro group may lower thermal resilience compared to electron-donating methoxy groups.
Table 1: Thermal and Structural Properties of Selected Chalcones
Electronic and Nonlinear Optical (NLO) Properties
- 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one :
Density functional theory (DFT) studies show strong dipole moments and polarizability due to the electron-withdrawing chloro group. Compared to the target compound, the 4-chloro substitution (vs. 5-chloro) may alter charge distribution, affecting NLO performance . - (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)-phenyl)prop-2-en-1-one: Bromine and dimethylamino groups synergistically enhance first-order hyperpolarizability (β), surpassing urea. This highlights how halogen and amino substituents optimize NLO properties, a consideration for modifying the target compound .
Biological Activity
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The compound's chemical structure is characterized by an α,β-unsaturated carbonyl system typical of chalcones. Below are some essential chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClO2 |
| Molecular Weight | 258.70 g/mol |
| Density | 1.292 g/cm³ |
| Boiling Point | 437.1 °C |
| Flash Point | 218.2 °C |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study utilizing the DPPH radical scavenging method demonstrated that this compound effectively neutralizes free radicals, showcasing its potential as a natural antioxidant agent.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 88.6 |
| Ascorbic Acid (Control) | 90.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that it possesses notable inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
In cancer research, this chalcone derivative has shown promising results in inhibiting the proliferation of cancer cell lines. Studies have demonstrated its ability to induce apoptosis in human cancer cells.
Case Study: Cytotoxic Evaluation
In a cytotoxicity assay conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of approximately 15 µM, indicating a potent anticancer effect compared to standard chemotherapeutics.
The biological activity of this compound is attributed to its ability to interact with several molecular targets:
- Enzymatic Inhibition : The compound inhibits cyclooxygenase (COX) enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It modulates pathways such as NF-kB, which plays a crucial role in cell survival and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
